Structural Differentiation: 4-Fluorophenyl Substituent versus Key AC1 Inhibitor Comparators
The 4-fluorophenyl moiety at the pyrazole 3-position presents a critical point of differentiation. In the optimized AC1 inhibitor series, SAR studies revealed that aryl substitutions on the pyrazole ring dramatically modulate potency. While direct IC50 data for the target compound is absent from the published literature, its closest structurally characterized comparators from the same scaffold series—such as lead compound 7–47A (AC10142A)—achieved an AC1 IC50 of 0.26 µM [1]. The target compound's 4-fluorophenyl group introduces distinct electronic effects (Hammett σp = 0.06 for F) and lipophilicity (π = 0.14) compared to the unsubstituted phenyl or heteroaryl variants used in the lead optimization campaign, providing a rationale for its procurement as a SAR probe.
| Evidence Dimension | AC1 inhibitory potency (class-level benchmark) |
|---|---|
| Target Compound Data | No direct IC50 reported; structurally related to AC1 inhibitor series |
| Comparator Or Baseline | Lead compound 7–47A (AC10142A): AC1 IC50 = 0.26 µM |
| Quantified Difference | Not quantifiable without direct measurement; differentiated by 4-fluorophenyl substitution pattern |
| Conditions | In vitro AC1 Ca2+/CaM-stimulated cAMP accumulation assay (J Med Chem 2024) |
Why This Matters
For researchers optimizing AC1 inhibitors, the target compound provides a distinct 4-fluorophenyl SAR probe not represented in the published lead series, enabling exploration of halogen-bonding interactions at the pyrazole 3-position.
- [1] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. J Med Chem. 2024; 67(20):18290–18316. View Source
